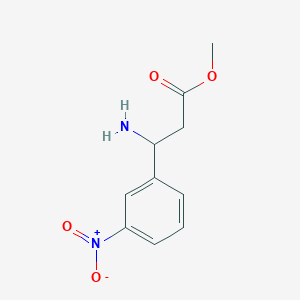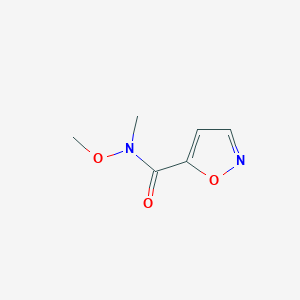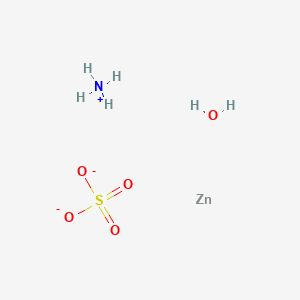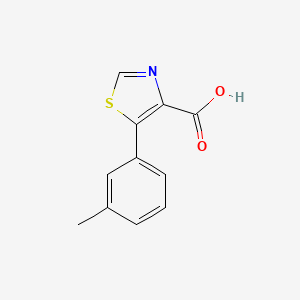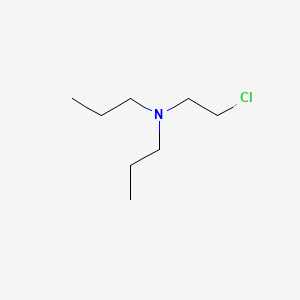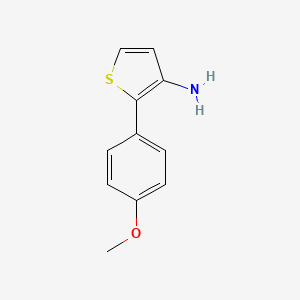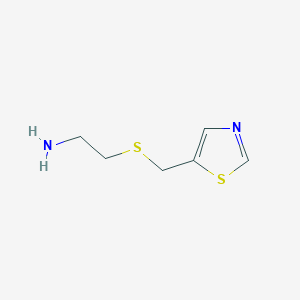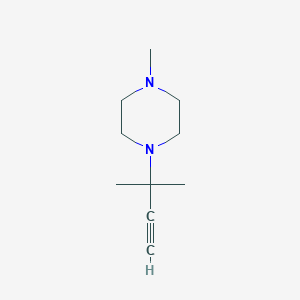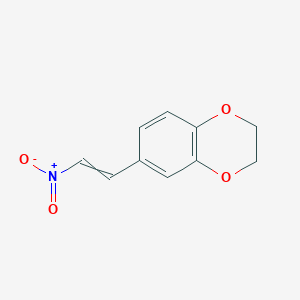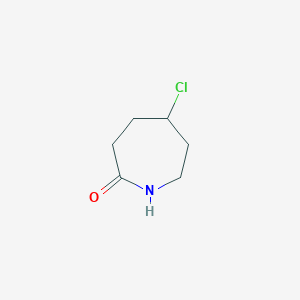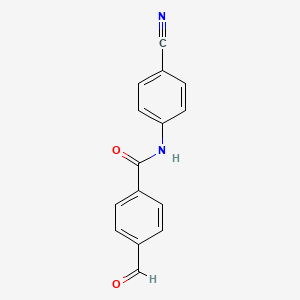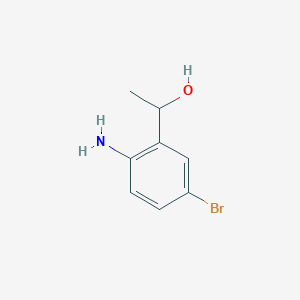
1-(2-Amino-5-bromophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-bromophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenyl ethanol, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Amino-5-bromo-phenyl)-ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-5-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the bromine atom, yielding 1-(2-Amino-phenyl)-ethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-(2-Amino-5-bromo-phenyl)-ethanone.
Reduction: 1-(2-Amino-phenyl)-ethanol.
Substitution: 1-(2-Amino-5-substituted-phenyl)-ethanol.
Applications De Recherche Scientifique
1-(2-Amino-5-bromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amino and bromine substituents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, the amino group may interact with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Amino-phenyl)-ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(2-Amino-5-chloro-phenyl)-ethanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(2-Amino-5-fluoro-phenyl)-ethanol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.
Uniqueness: 1-(2-Amino-5-bromophenyl)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenyl ring
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
1-(2-amino-5-bromophenyl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,10H2,1H3 |
Clé InChI |
RTIGSRQGUBHYLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)Br)N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, dioctadecyl ester](/img/structure/B8752896.png)
